

Technical Guide: CAS 5469-16-9 ((+/-)-3-Hydroxy- γ -Butyrolactone)[1][2]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3,3-Dimethyl-4-oxo-4-phenylbutyric acid

Cat. No.: B7779281

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Executive Summary

CAS 5469-16-9, chemically known as (+/-)-3-Hydroxy- γ -butyrolactone (3-HGB), is a critical C4 chiral building block in the pharmaceutical industry. While structurally simple, its racemic nature serves as a cost-effective starting material for the synthesis of high-value therapeutics, including HMG-CoA reductase inhibitors (statins), HIV protease inhibitors (e.g., Amprenavir), and neuromodulators like L-carnitine.

This guide addresses the physicochemical properties of the racemate, its pivotal role as a "chiral pool" precursor, and provides a validated protocol for its enzymatic kinetic resolution—a necessary step to access the enantiopure (S)-isomer required for drug development.[1]

Part 1: Chemical Identity & Physicochemical Properties[3][4][5]

CAS 5469-16-9 refers specifically to the racemic mixture of 3-hydroxy- γ -butyrolactone. Researchers must distinguish this from the enantiopure (S)-isomer (CAS 7331-52-4), which is the active synthon for most pharmaceutical applications.

Core Data Table[6]

Property	Specification
CAS Number	5469-16-9
IUPAC Name	4-hydroxydihydrofuran-2(3H)-one
Common Name	(+/-)-3-Hydroxy-γ-butyrolactone
Molecular Formula	C ₄ H ₆ O ₃
Molecular Weight	102.09 g/mol
Appearance	Colorless to pale yellow viscous liquid
Boiling Point	98–100 °C (at 0.3 mmHg)
Density	~1.24 g/mL
Solubility	Miscible with water, ethanol; immiscible with petroleum ether
Stability	Hygroscopic; susceptible to hydrolysis in basic media

Structural Insight

The molecule consists of a 5-membered lactone ring with a hydroxyl group at the C3 position.

[1]

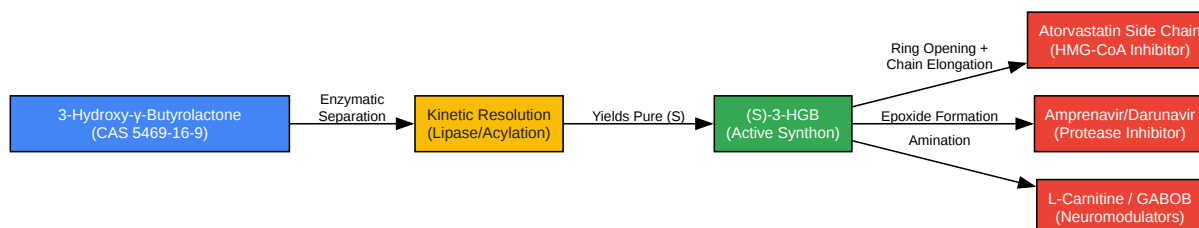
- **Reactivity:** The strained lactone ring makes it susceptible to nucleophilic attack (ring-opening) by amines or alkoxides, a feature exploited in drug synthesis.
- **Chirality:** The C3 carbon is a stereocenter. CAS 5469-16-9 contains both (R) and (S) enantiomers in a 1:1 ratio.

Part 2: Mechanism of Synthetic Utility

The utility of 3-HGB lies in its ability to undergo ring-opening functionalization while retaining (or inverting) stereochemistry at the C3 position.

Synthetic Pathway Visualization

The following diagram illustrates how the core lactone structure serves as a divergent intermediate for three major drug classes.



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Caption: Divergent synthetic pathways from racemic 3-HGB to major pharmaceutical classes via kinetic resolution.

Part 3: Experimental Protocol - Enzymatic Kinetic Resolution

Context: While the (S)-enantiomer can be synthesized from L-malic acid, it is often more cost-effective to purchase the racemic CAS 5469-16-9 and perform a kinetic resolution. This process uses a lipase to selectively acylate the (R)-isomer, leaving the desired (S)-isomer as the unreacted alcohol.

Protocol: Lipase-Catalyzed Resolution of Racemic 3-HGB

Objective: Isolate (S)-3-hydroxy-γ-butyrolactone with >98% enantiomeric excess (ee).

Reagents:

- Substrate: Racemic 3-HGB (CAS 5469-16-9)
- Enzyme: *Candida antarctica* Lipase B (CAL-B, immobilized, e.g., Novozym 435)

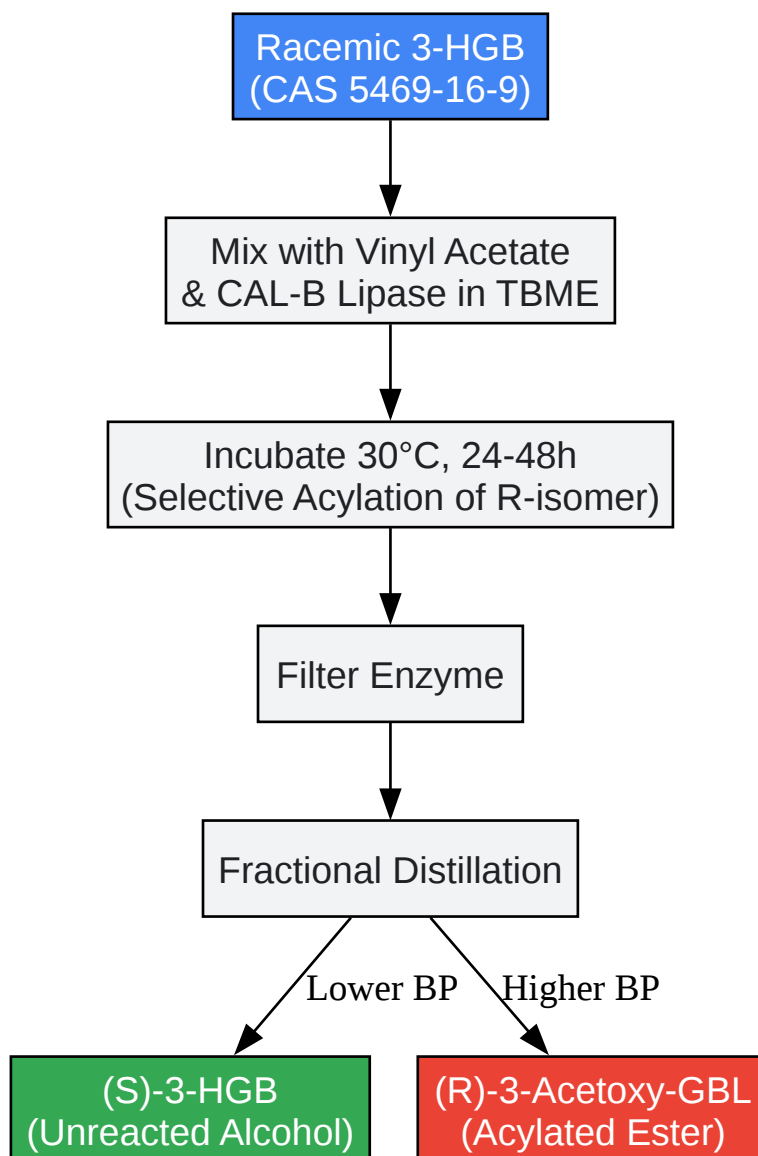
- Acyl Donor: Vinyl Acetate (irreversible donor)
- Solvent: Tert-butyl methyl ether (TBME) or Toluene (anhydrous)

Methodology:

- Preparation:
 - Dissolve 10.2 g (100 mmol) of racemic 3-HGB in 100 mL of anhydrous TBME.
 - Add 200 mmol (2 eq) of Vinyl Acetate.
 - Critical Step: Ensure the system is strictly anhydrous to prevent non-specific hydrolysis.
- Enzymatic Reaction:
 - Add 1.0 g of immobilized CAL-B.
 - Incubate at 30°C with orbital shaking (200 rpm).
 - Monitoring: Track reaction progress via Chiral GC or HPLC. The enzyme will selectively acetylate the (R)-enantiomer to form (R)-3-acetoxy- γ -butyrolactone.
- Termination:
 - Stop the reaction when conversion reaches ~50-52% (usually 24-48 hours). Do not exceed 55% conversion to avoid consuming the desired (S)-isomer.
 - Filter off the immobilized enzyme (can be washed and reused).
- Purification (Separation of Isomers):
 - Evaporate the solvent.^[2]
 - Distillation: The (S)-alcohol (BP ~100°C/0.3 mmHg) and the (R)-acetate (BP higher) can be separated via fractional distillation under reduced pressure.
 - Alternatively, use column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).

- Validation:
 - Analyze the isolated (S)-3-HGB fraction.
 - Target Optical Rotation:
(c=1, Ethanol).[1]

Workflow Diagram



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Caption: Workflow for the enzymatic kinetic resolution of CAS 5469-16-9.

Part 4: Safety & Regulatory Compliance (GHB Context)

Researchers must be aware that 3-hydroxy- γ -butyrolactone is chemically related to Gamma-Butyrolactone (GBL) and Gamma-Hydroxybutyrate (GHB).

- **Precursor Status:** While 3-HGB is a hydroxylated derivative, it can theoretically be converted into GHB analogues. In many jurisdictions, it is monitored as a "List II" chemical or a "controlled substance analogue" depending on intent.
 - **Action:** Verify local DEA/EMA regulations before procurement.
- **Handling Precautions:**
 - **Hygroscopicity:** The substance absorbs water rapidly, which can hydrolyze the lactone ring to 3,4-dihydroxybutyric acid. Store under nitrogen or argon at 2–8°C.
 - **Toxicity:** Causes serious eye damage (H318) and may cause drowsiness (H336).^{[3][4]} Use standard PPE (goggles, gloves) and work in a fume hood.

Part 5: Therapeutic Applications & Significance^[12] Statin Synthesis (Lipitor)

The (S)-isomer of 3-HGB is a precursor to the chiral side chain of Atorvastatin.^[1] The lactone ring is opened to form the 3,5-dihydroxyheptanoic acid pharmacophore, which mimics the HMG-CoA substrate, inhibiting cholesterol synthesis.

HIV Protease Inhibitors

Compounds like Amprenavir utilize the chiral backbone of 3-HGB. The lactone is converted into an epoxide and subsequently opened by an amine, establishing the hydroxyethylamine transition-state isostere essential for protease inhibition.

Antibiotics (Carbapenems)

3-HGB serves as a starting material for the synthesis of the carbapenem nucleus (e.g., Thienamycin analogues), where the stereochemistry at C3 controls the configuration of the

final antibiotic.

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